molecular formula C20H22N2O4 B2839421 N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(4-methylphenoxy)acetamide CAS No. 905682-94-2

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(4-methylphenoxy)acetamide

Cat. No.: B2839421
CAS No.: 905682-94-2
M. Wt: 354.406
InChI Key: MDYCNBVHBZLLLU-UHFFFAOYSA-N
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Description

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(4-methylphenoxy)acetamide: is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a complex structure that includes a pyrrolidinone ring, a methoxyphenyl group, and a tolyloxyacetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(4-methylphenoxy)acetamide typically involves multiple steps:

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving a suitable precursor such as a γ-amino acid or a γ-lactam.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction using a methoxy-substituted benzene derivative.

    Attachment of the Tolyl Group: The tolyl group can be attached through an etherification reaction involving a tolyl halide and an appropriate nucleophile.

    Formation of the Acetamide Moiety: The acetamide moiety can be formed through an amidation reaction involving an acyl chloride or an anhydride and an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions could target the carbonyl group in the pyrrolidinone ring, potentially converting it to a hydroxyl group.

    Substitution: The compound can undergo substitution reactions, especially at the aromatic rings, where electrophilic or nucleophilic substitution can occur.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, sulfonyl chlorides, or alkylating agents can facilitate substitution reactions.

Major Products

    Oxidation: Quinones, phenols, or other oxidized aromatic compounds.

    Reduction: Alcohols or reduced nitrogen-containing compounds.

    Substitution: Various substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It may serve as a ligand or catalyst in certain organic reactions.

Biology and Medicine

    Pharmacological Studies: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer properties.

    Biochemical Research: It may be used to study enzyme interactions or receptor binding.

Industry

    Material Science: The compound could be explored for its potential use in the development of new materials, such as polymers or coatings.

    Agriculture: It may have applications as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(4-methylphenoxy)acetamide would depend on its specific application. In pharmacology, it might interact with specific molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-(phenoxy)acetamide: Similar structure but with a phenoxy group instead of a tolyloxy group.

    N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-(m-tolyloxy)acetamide: Similar structure but with a meta-tolyloxy group instead of a para-tolyloxy group.

Uniqueness

The unique combination of the methoxyphenyl, pyrrolidinone, and tolyloxyacetamide moieties in N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(4-methylphenoxy)acetamide may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(4-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-14-6-8-17(9-7-14)26-13-19(23)21-15-10-20(24)22(12-15)16-4-3-5-18(11-16)25-2/h3-9,11,15H,10,12-13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDYCNBVHBZLLLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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